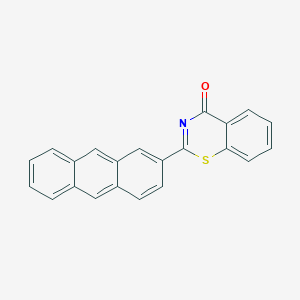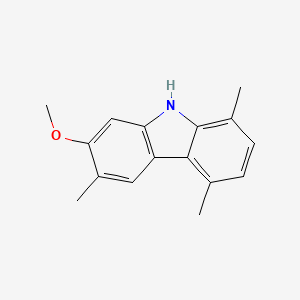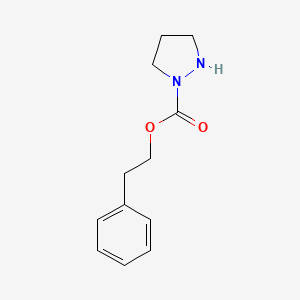
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is an organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of chloro and phenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and phenylating agents such as phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
- 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)benzene
- 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)anthracene
Uniqueness
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of chloro and phenyl groups, along with the naphthalene core, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
919348-74-6 |
|---|---|
分子式 |
C25H20Cl2 |
分子量 |
391.3 g/mol |
IUPAC名 |
7-chloro-4-(4-chlorophenyl)-1-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H20Cl2/c1-16(2)22-15-23(17-8-10-19(26)11-9-17)21-13-12-20(27)14-24(21)25(22)18-6-4-3-5-7-18/h3-16H,1-2H3 |
InChIキー |
BAGWAZJGSUWMKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C2=C(C=CC(=C2)Cl)C(=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


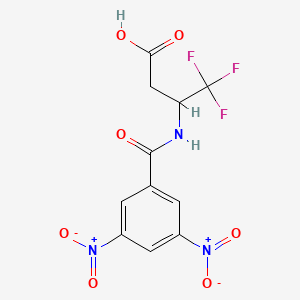
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)
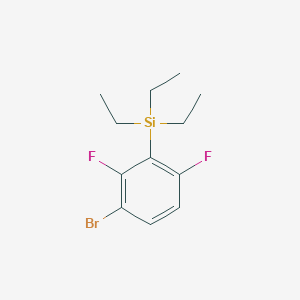
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
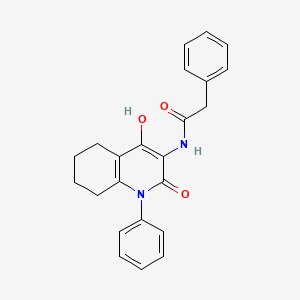
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
